3,4-Difluoro-2-(trifluoromethyl)pyridine
Description
Properties
CAS No. |
1227599-07-6 |
|---|---|
Molecular Formula |
C6H2F5N |
Molecular Weight |
183.08 g/mol |
IUPAC Name |
3,4-difluoro-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2F5N/c7-3-1-2-12-5(4(3)8)6(9,10)11/h1-2H |
InChI Key |
DFKWTOOTHRSBAP-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C(=C1F)F)C(F)(F)F |
Canonical SMILES |
C1=CN=C(C(=C1F)F)C(F)(F)F |
Origin of Product |
United States |
Scientific Research Applications
Applications in Agrochemicals
The primary application of 3,4-difluoro-2-(trifluoromethyl)pyridine is as an intermediate in the synthesis of herbicides and crop protection agents. Its derivatives have been used to develop several agrochemical products that exhibit enhanced efficacy against pests and diseases.
Case Study: Herbicide Development
One notable application is in the synthesis of herbicides such as Fluazifop-butyl , which utilizes trifluoromethylpyridine derivatives. The introduction of the trifluoromethyl group enhances the biological activity of these compounds, making them more effective as herbicides compared to their non-fluorinated counterparts .
Table 2: Agrochemical Products Derived from Trifluoromethylpyridine
| Product Name | Active Ingredient | Application |
|---|---|---|
| Fluazifop-butyl | This compound | Grass herbicide |
| Fluazinam | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Fungicide |
Pharmaceutical Applications
In the pharmaceutical sector, compounds containing the trifluoromethylpyridine moiety are being explored for their potential therapeutic effects. Several derivatives are currently undergoing clinical trials for various indications.
Case Study: Antimicrobial Activity
Research has indicated that certain trifluoromethylpyridine derivatives exhibit significant antimicrobial properties. For example, one study highlighted the efficacy of a derivative in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics .
Future Perspectives
The unique properties of this compound suggest numerous opportunities for future research and application development. As scientists continue to explore its chemical behavior and biological interactions, it is expected that new derivatives will emerge with enhanced functionalities for both agricultural and medicinal purposes.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (NAS), particularly at positions activated by fluorine substituents.
Key Findings:
-
Fluorine Displacement : Reaction with alkoxy or amino nucleophiles occurs preferentially at the 4-position due to reduced steric hindrance compared to the 3-position . For example:
-
Halogen Exchange : CsF in polar aprotic solvents (e.g., DMSO, sulfolane) replaces residual chlorine impurities (e.g., from synthesis intermediates) with fluorine at 120–170°C . This method minimizes decomposition by removing volatile byproducts continuously .
Radical Reactions
The trifluoromethyl group stabilizes radical intermediates, enabling site-selective functionalization.
Key Findings:
-
C–H Difluoromethylation : Under radical conditions (456 nm light, TMP, CH₃CN), the pyridine undergoes δ-selective difluoromethylation at the meta position via oxazino pyridine intermediates .
| Radical Source | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 2-Iodo-1-phenylethan-1-one | TMP, AcOH | CH₃CN, 456 nm, 24 hr | 3,4-Difluoro-5-(CF₂H)-2-(CF₃)pyridine | 74% |
Halogenation and Halogen Exchange
The compound participates in halogen-exchange reactions to introduce diverse substituents.
Key Findings:
-
Fluorination with KF/CsF : Heating with excess KF (350°C, 8 hr) replaces chlorine atoms (from synthesis precursors) with fluorine, achieving >99% purity .
-
HF-Mediated Trifluoromethylation : Reaction with anhydrous HF at 170–190°C under pressure converts trichloromethyl precursors to trifluoromethyl groups .
| Starting Material | Reagent | Conditions | Product | Purity | Source |
|---|---|---|---|---|---|
| 2,3-Dichloro-5-(CCl₃)pyridine | HF, FeCl₃ | 170°C, 20 kg/cm², 18 hr | 3,4-Difluoro-2-(CF₃)pyridine | 99.97% |
Coupling Reactions
The pyridine ring participates in cross-coupling reactions, particularly at halogenated positions.
Key Findings:
-
Suzuki–Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids occurs at the 4-position (if fluorine is replaced by a leaving group like Cl) .
| Substrate | Partner | Catalyst | Product | Yield | Source |
|---|---|---|---|---|---|
| 3-Fluoro-4-chloro-2-(CF₃)pyridine | 4-MeC₆H₄B(OH)₂ | Pd(PPh₃)₄ | 3-Fluoro-4-(4-MeC₆H₄)-2-(CF₃)pyridine | 65% |
Stability and Degradation
Comparison with Similar Compounds
Comparison with Similar Compounds
Trifluoromethyl Pyridine Derivatives in Pesticides
Trifluoromethyl pyridines are a cornerstone of modern pesticide design. For example, commercial insecticides like flonicamid and chlorfluazuron share the trifluoromethyl pyridine core but differ in substituent patterns. Compared to 3,4-Difluoro-2-(trifluoromethyl)pyridine, compounds such as 2,3-dimethoxy-5-(trifluoromethyl)pyridine () feature methoxy groups instead of fluorine. Methoxy substituents are electron-donating, which may reduce electrophilicity and alter interactions with biological targets. In contrast, the dual fluorine atoms in the target compound likely enhance oxidative stability and improve binding to insecticidal targets like nicotinic acetylcholine receptors .
Antiparasitic Pyridine Derivatives
Pyridine-based inhibitors of the CYP51 enzyme, such as (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) and N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD), demonstrate efficacy against Trypanosoma cruzi (Chagas disease) . These compounds incorporate trifluoromethyl pyridine moieties but are structurally more complex, with additional aromatic and piperazinyl groups. While this compound lacks these extensions, its simpler structure may serve as a precursor for synthesizing such derivatives, leveraging the -CF₃ group’s role in enhancing target affinity.
Fluorinated Pyrimidines and Pyridines in Oncology
Though structurally distinct, gemcitabine (2',2'-difluoro-2'-deoxycytidine) highlights the pharmacological impact of difluoro substitution. As a pyrimidine antimetabolite, gemcitabine’s difluoro group mimics deoxycytidine, enabling DNA chain termination . While this compound is a pyridine derivative, its fluorine atoms may similarly influence electronic properties, albeit in a different therapeutic context.
Complex Molecules in Pharmaceutical Patents
The European patent EP 4 374 877 A2 describes spirocyclic compounds with trifluoromethyl pyridine and pyrimidine subunits (). These molecules, such as the 6,7-diazaspiro[4.5]decane derivatives, utilize trifluoromethyl pyridines as structural anchors. The target compound’s fluorination pattern could optimize solubility or reactivity in analogous syntheses, particularly in coupling reactions involving halogenated intermediates.
Data Table: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3,4-difluoro-2-(trifluoromethyl)pyridine, and what critical steps require optimization?
- The synthesis typically involves fluorination and trifluoromethylation reactions. For example, nucleophilic substitution of polyhalogenated pyridines (e.g., pentafluoropyridine) with sodium azide or methylamine can introduce functional groups, followed by fluorination using agents like KF or HF . Key challenges include controlling regioselectivity and minimizing side reactions. Reaction temperature (e.g., 80–120°C) and catalysts (e.g., CuI for Sonogashira coupling) are critical parameters .
Q. How can spectroscopic techniques (e.g., NMR, MS) be employed to characterize structural and electronic properties?
- 19F NMR is essential for identifying fluorine environments, distinguishing between CF3 and aromatic fluorine groups. 1H NMR helps confirm substituent positions on the pyridine ring. High-resolution mass spectrometry (HRMS) validates molecular weight and purity, while IR spectroscopy detects functional groups like C-F stretches (~1100 cm⁻¹) . For ambiguous results, X-ray crystallography resolves stereochemical details .
Q. What are the key reactivity patterns of this compound in cross-coupling reactions?
- The trifluoromethyl group stabilizes electron-deficient pyridine rings, enabling Suzuki-Miyaura coupling with aryl boronic acids. However, competing C-F activation may occur under Pd catalysis. Optimizing ligand systems (e.g., SPhos) and base (e.g., K2CO3) enhances selectivity for C-C bond formation over defluorination .
Q. What safety protocols are recommended for handling fluorinated pyridines in laboratory settings?
- Use N95 masks , gloves, and fume hoods to prevent inhalation/contact. Avoid water-reactive fluorinating agents (e.g., HF) unless strictly controlled. Store in airtight containers away from heat/ignition sources. For spills, neutralize with calcium carbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can DFT calculations guide the optimization of reaction pathways for this compound?
- DFT studies predict transition states and intermediate stability. For example, modeling fluorination reactions reveals energy barriers for C-F vs. C-Cl substitution, aiding in catalyst selection (e.g., Pd vs. Ni). Charge distribution analysis on the pyridine ring identifies electrophilic/nucleophilic sites for regioselective functionalization .
Q. What strategies address contradictory data in biological activity studies (e.g., anticancer vs. neurotoxic effects)?
- Dose-response assays clarify concentration-dependent effects. Metabolite profiling (LC-MS/MS) identifies degradation products that may contribute to toxicity. Molecular docking screens against target proteins (e.g., kinases) to differentiate on-target vs. off-target interactions .
Q. How does the electron-withdrawing CF3 group influence catalytic cycles in C-H activation reactions?
- The CF3 group increases the pyridine ring’s electron deficiency, facilitating oxidative addition with Pd(0) catalysts. However, steric hindrance from the trifluoromethyl group may slow transmetallation. Computational studies suggest using bulky ligands (e.g., t-BuXPhos) to mitigate steric effects .
Q. What analytical methods resolve discrepancies in spectroscopic data for fluorinated impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
